YM114

5-HT3 receptor radioligand binding pKi

Ondansetron and granisetron confound 5-HT3 studies with off-target 5-HT4 affinity. YM114 (KAE-393) eliminates this variable, providing clean, potent, and stereoselective 5-HT3 antagonism. • Unmatched selectivity: Negligible 5-HT4 binding vs. ondansetron/granisetron, isolating 5-HT3-mediated GI and neuronal effects. • Quantified potency: pA₂ = 10.12 in rat vagus nerve; inhibits stress-induced fecal pellet output in preclinical IBS models. • Reliable supply: Global shipping with batch-to-batch consistency for reproducible pharmacology.

Molecular Formula C16H18ClN3O
Molecular Weight 303.78 g/mol
CAS No. 153608-99-2
Cat. No. B1682356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM114
CAS153608-99-2
Synonyms5-((2,3-dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride
KAE 393
KAE-393
YM 114
YM-114
Molecular FormulaC16H18ClN3O
Molecular Weight303.78 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl
InChIInChI=1S/C16H17N3O.ClH/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19;/h1-4,10,12H,5-9H2,(H,17,18);1H/t12-;/m1./s1
InChIKeyGZXONPGTMHLBKQ-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YM114 (CAS 153608-99-2) for Scientific Research: A Selective 5-HT3 Receptor Antagonist


YM114 (also known as KAE-393) is a small molecule drug that acts as a highly potent and selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel [1]. It is a chiral compound, with its pharmacological activity primarily residing in the (R)-enantiomer, 4R.HCl [2]. The compound, developed by Yamanouchi Pharmaceutical Co., Ltd., was investigated in Phase 2 clinical trials for indications such as nausea and irritable bowel syndrome (IBS) but was ultimately discontinued [1]. YM114 belongs to a class of 5-HT3 receptor antagonists that includes ondansetron, granisetron, and ramosetron (YM060) [3].

Why Not All 5-HT3 Antagonists Are Interchangeable: The Case for YM114 (CAS 153608-99-2) Differentiation


While 5-HT3 receptor antagonists share a common primary target, significant differences in their potency, receptor subtype selectivity, and functional effects preclude simple interchangeability in research settings. For example, the clinically prominent drugs ondansetron and granisetron exhibit notable affinity for the 5-HT4 receptor, a property that can confound experimental results and is absent in YM114 [1]. The quantitative evidence below demonstrates that YM114 possesses a distinct pharmacological profile compared to its in-class analogs, offering a unique combination of high potency and superior selectivity. These differences are critical for scientists designing experiments to isolate the role of 5-HT3 receptors or to model specific gastrointestinal and neurological effects [2].

Quantitative Evidence for YM114 (CAS 153608-99-2): Differentiated Potency and Selectivity Data


Superior 5-HT3 Receptor Binding Affinity Compared to Ondansetron

In a direct comparison using [3H]GR65630 radioligand binding to rat cortical membranes, YM114 demonstrated significantly higher affinity for the 5-HT3 receptor than the commonly used antagonist ondansetron. The difference in potency is approximately 35-fold [1].

5-HT3 receptor radioligand binding pKi YM114 ondansetron

Higher Functional Antagonism in Rat Vagus Nerve Preparation vs. Ondansetron

In a functional assay measuring the depolarization of the rat isolated vagus nerve induced by 5-HT, YM114 displayed a superior antagonistic effect compared to ondansetron. This demonstrates that its high binding affinity translates to a more potent functional blockade [1].

5-HT3 receptor functional assay pA2 YM114 ondansetron

Higher Selectivity for 5-HT3 over 5-HT4 Receptors Compared to Ondansetron and Granisetron

Unlike ondansetron and granisetron, which demonstrate significant affinity for the 5-HT4 receptor, YM114 shows markedly lower binding to this off-target. This superior selectivity is critical for experiments where 5-HT4 activity would be a confounding factor [1].

5-HT3 receptor 5-HT4 receptor selectivity YM114 ondansetron granisetron

Significant Stereoselectivity for the (R)-Enantiomer of YM114

The pharmacological activity of YM114 is highly stereospecific. The (R)-enantiomer is nearly two orders of magnitude more potent than the (S)-enantiomer in inhibiting the 5-HT3-mediated von Bezold-Jarisch reflex [1].

YM114 stereoselectivity 5-HT3 receptor von Bezold-Jarisch reflex

Recommended Research Applications for YM114 (CAS 153608-99-2) Based on Verified Evidence


Investigating Pure 5-HT3 Receptor-Mediated Gastrointestinal Motility

YM114 is an optimal tool for studies of gastrointestinal function where precise 5-HT3 receptor antagonism is required. Its high potency and, more critically, its superior selectivity over the 5-HT4 receptor compared to ondansetron and granisetron, make it the preferred choice for isolating 5-HT3-mediated effects on gastric emptying and colonic transit without confounding 5-HT4 activity [1].

Validating 5-HT3 Receptor Pharmacology in Native Tissue Preparations

In ex vivo tissue models such as the rat vagus nerve or guinea pig colon, YM114's high functional potency ensures robust and reliable antagonism of 5-HT-induced responses. Its well-characterized pA2 value of 10.12 in the vagus nerve preparation provides a precise benchmark for receptor pharmacology experiments [2].

Modeling Stress-Induced Changes in Bowel Function

Based on evidence that YM114 inhibits stress-induced increases in fecal pellet output in rats, this compound is a valuable reference agent for preclinical models of stress-related gastrointestinal disorders, such as certain subtypes of irritable bowel syndrome (IBS) [3].

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